molecular formula C9H12O3 B13839072 2-Acetyl-4-methylcyclohexane-1,3-dione

2-Acetyl-4-methylcyclohexane-1,3-dione

Cat. No.: B13839072
M. Wt: 168.19 g/mol
InChI Key: MMPTYALDYQTEML-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexane, featuring both acetyl and methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-methylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the Robinson annulation reaction, where 2-methylcyclohexane-1,3-dione reacts with methyl vinyl ketone in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Enzymatic catalysis, such as using lipase from porcine pancreas, has been explored for its environmentally friendly nature and high specificity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetyl-4-methylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound can act as a substrate for enzymes like lipase, facilitating reactions such as Michael addition and aldol condensation. These interactions are crucial for the compound’s role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylcyclohexane-1,3-dione
  • 2-Acetylcyclohexane-1,3-dione
  • 4-Methylcyclohexane-1,3-dione

Uniqueness

2-Acetyl-4-methylcyclohexane-1,3-dione is unique due to the presence of both acetyl and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-acetyl-4-methylcyclohexane-1,3-dione

InChI

InChI=1S/C9H12O3/c1-5-3-4-7(11)8(6(2)10)9(5)12/h5,8H,3-4H2,1-2H3

InChI Key

MMPTYALDYQTEML-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1=O)C(=O)C

Origin of Product

United States

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